molecular formula C14H9F6NO B8155614 3-Amino-4-(trifluoromethoxy)-4'-(trifluoromethyl)biphenyl

3-Amino-4-(trifluoromethoxy)-4'-(trifluoromethyl)biphenyl

Cat. No.: B8155614
M. Wt: 321.22 g/mol
InChI Key: CEUZTHQETQPPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl is a complex organic compound characterized by the presence of amino, trifluoromethoxy, and trifluoromethyl groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl typically involves multi-step organic reactions. One common method includes the nitration of biphenyl derivatives followed by reduction to introduce the amino group. The trifluoromethoxy and trifluoromethyl groups are usually introduced through nucleophilic substitution reactions using appropriate trifluoromethylating and trifluoromethoxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the introduction of trifluoromethyl and trifluoromethoxy groups efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or nitric acid.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Nucleophiles: Such as sodium methoxide or trifluoromethylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can introduce various functional groups into the biphenyl structure.

Scientific Research Applications

3-Amino-4-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly for its interactions with specific molecular targets.

    Industry: It is used in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Amino-4-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(trifluoromethoxy)biphenyl
  • 3-Amino-4-(trifluoromethyl)biphenyl
  • 4-(Trifluoromethoxy)-4’-(trifluoromethyl)biphenyl

Uniqueness

3-Amino-4-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl is unique due to the simultaneous presence of both trifluoromethoxy and trifluoromethyl groups on the biphenyl structure. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(trifluoromethoxy)-5-[4-(trifluoromethyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6NO/c15-13(16,17)10-4-1-8(2-5-10)9-3-6-12(11(21)7-9)22-14(18,19)20/h1-7H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUZTHQETQPPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)OC(F)(F)F)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.